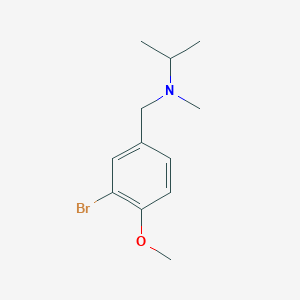
N-(3-bromo-4-methoxybenzyl)-N-isopropyl-N-methylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-bromo-4-methoxybenzyl)-N-isopropyl-N-methylamine is a chemical compound characterized by its bromo and methoxy functional groups attached to a benzyl ring, which is further connected to an isopropyl and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromo-4-methoxybenzyl)-N-isopropyl-N-methylamine typically involves the following steps:
Bromination: The starting material, 4-methoxybenzyl chloride, undergoes bromination to introduce the bromo group at the 3-position of the benzene ring.
Amination: The brominated compound is then subjected to amination with isopropylamine and methylamine to form the final product.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques are employed to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions: N-(3-bromo-4-methoxybenzyl)-N-isopropyl-N-methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The bromo group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophiles like sodium iodide (NaI) and various alkyl halides are employed.
Major Products Formed:
Oxidation Products: 3-bromo-4-methoxybenzaldehyde, 3-bromo-4-methoxybenzoic acid.
Reduction Products: N-(3-bromo-4-methoxybenzyl)-N-isopropylamine.
Substitution Products: Various alkylated derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a building block in the synthesis of biologically active compounds, including potential pharmaceuticals. Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases. Industry: The compound finds applications in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism by which N-(3-bromo-4-methoxybenzyl)-N-isopropyl-N-methylamine exerts its effects involves its interaction with specific molecular targets and pathways. The bromo and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The exact mechanism may vary depending on the biological or chemical context in which the compound is used.
Comparación Con Compuestos Similares
N-(4-bromophenyl)-3-methoxybenzamide
N-(3-bromo-4-methoxybenzyl)-N-ethyl-N-methylamine
N-(3-bromo-4-methoxybenzyl)-N-propyl-N-methylamine
Uniqueness: N-(3-bromo-4-methoxybenzyl)-N-isopropyl-N-methylamine stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structural features make it a valuable compound for research and industrial use.
Propiedades
IUPAC Name |
N-[(3-bromo-4-methoxyphenyl)methyl]-N-methylpropan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO/c1-9(2)14(3)8-10-5-6-12(15-4)11(13)7-10/h5-7,9H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXUSSDREAJHCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CC1=CC(=C(C=C1)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(4-Chloro-benzyl)-ethyl-amino]-ethanol](/img/structure/B7862912.png)
![2-[(4-Bromo-benzyl)-ethyl-amino]-ethanol](/img/structure/B7862914.png)
![2-[Ethyl-(4-fluoro-benzyl)-amino]-ethanol](/img/structure/B7862933.png)
![2-[(2-Chloro-6-fluoro-benzyl)-ethyl-amino]-ethanol](/img/structure/B7862936.png)
![2-[(2-Chloro-benzyl)-ethyl-amino]-ethanol](/img/structure/B7862940.png)
![2-[(2,6-Dichloro-benzyl)-ethyl-amino]-ethanol](/img/structure/B7862947.png)
![2-[Ethyl-(4-methyl-benzyl)-amino]-ethanol](/img/structure/B7862968.png)
![2-[Ethyl-(3-fluoro-benzyl)-amino]-ethanol](/img/structure/B7862969.png)
![2-[Ethyl-(4-methylsulfanyl-benzyl)-amino]-ethanol](/img/structure/B7862973.png)
![2-[(3-Bromo-benzyl)-ethyl-amino]-ethanol](/img/structure/B7862980.png)
![2-[Ethyl-(3-methyl-benzyl)-amino]-ethanol](/img/structure/B7862983.png)
![N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopropanamine](/img/structure/B7862986.png)
![4-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-benzonitrile](/img/structure/B7862994.png)
![2-[Isopropyl-(4-nitro-benzyl)-amino]-ethanol](/img/structure/B7863006.png)
